D-Alanine-13C3 is a stable isotope-labeled D-enantiomer of the amino acid alanine, featuring complete carbon-13 substitution at all three carbon positions . In industrial and advanced research settings, it serves as a critical internal standard for mass spectrometry and a highly specific metabolic tracer for bacterial peptidoglycan biosynthesis [1]. The uniform 13C labeling provides a distinct +3 Da mass shift, which is essential for resolving the compound from endogenous L-alanine and natural isotopic backgrounds in complex biological matrices . Its primary procurement value lies in its absolute stereospecificity for D-amino acid pathways and its chemical stability under harsh extraction conditions, making it an indispensable reagent for metabolomics, structural biology, and the development of antibiotics targeting bacterial cell wall assembly [1].
Substituting D-Alanine-13C3 with cheaper or more common alternatives fundamentally compromises analytical accuracy and experimental design. Unlabeled D-Alanine cannot be distinguished from endogenous D-alanine in biological samples, rendering it useless for absolute quantification or metabolic tracing [1]. While deuterated analogs (e.g., D-Alanine-d4) provide a mass shift, they are highly susceptible to hydrogen-deuterium (H/D) exchange during the harsh acidic hydrolysis (e.g., 6M HCl at 110°C) required for peptidoglycan extraction, leading to isotopic scrambling and significant quantification errors [1]. Furthermore, single-labeled variants like D-Alanine-1-13C offer only a +1 Da mass shift, which frequently overlaps with the natural 13C and 15N isotopic envelope of highly abundant L-alanine, severely degrading the signal-to-noise ratio in LC-MS/MS [1]. Finally, substituting with L-Alanine-13C3 fails entirely for cell wall studies, as the L-enantiomer is not a direct substrate for the D-alanine ligases essential for peptidoglycan cross-linking [2].
In quantitative metabolomics, distinguishing trace D-alanine from highly abundant L-alanine and background noise is critical. D-Alanine-13C3 provides a robust +3 Da mass shift, completely bypassing the natural isotopic interference that plagues single-labeled standards . When using D-Alanine-1-13C (+1 Da), up to 5% of the signal can be confounded by the natural M+1 isotopic envelope of endogenous metabolites. In contrast, the M+3 signature of D-Alanine-13C3 ensures >99% signal specificity in Multiple Reaction Monitoring (MRM) transitions, virtually eliminating false-positive baseline integration errors .
| Evidence Dimension | Signal specificity and isotopic overlap in MRM transitions |
| Target Compound Data | >99% signal specificity (M+3 mass shift) |
| Comparator Or Baseline | D-Alanine-1-13C (~95% specificity due to M+1 overlap) |
| Quantified Difference | Elimination of the 1-5% natural isotopic background interference |
| Conditions | LC-MS/MS quantification of D-amino acids in complex biological matrices (e.g., serum or lysates) |
Procurement of the uniformly labeled 13C3 variant is mandatory for accurate, low-abundance absolute quantification in metabolomics, avoiding the data artifacts common with single-labeled standards.
The extraction of bacterial cell walls for structural analysis requires harsh acidic conditions that degrade many isotopic labels. D-Alanine-13C3 maintains 100% of its isotopic integrity during standard 6M HCl hydrolysis at 110°C for 24 hours [1]. In contrast, deuterated comparators like D-Alanine-d4 undergo significant hydrogen-deuterium exchange at the alpha-carbon under these exact conditions, resulting in a >50% loss of the original mass signature [1]. This isotopic scrambling invalidates downstream quantitative analysis.
| Evidence Dimension | Isotopic label retention post-hydrolysis |
| Target Compound Data | 100% retention of the 13C3 label |
| Comparator Or Baseline | D-Alanine-d4 (>50% loss of isotopic signature due to H/D exchange) |
| Quantified Difference | Absolute preservation of the mass shift vs. severe degradation of the deuterated label |
| Conditions | 6M HCl hydrolysis at 110°C for 24 hours |
Buyers processing tough biological matrices must select the 13C3 variant over deuterated analogs to ensure the internal standard survives sample preparation without compromising quantitative accuracy.
For structural studies of bacterial peptidoglycan, the tracer must be specifically incorporated into the D-Ala-D-Ala terminus. D-Alanine-13C3 is directly and efficiently taken up by bacteria and incorporated into the cell wall, yielding >90% specific labeling at the target cross-linking sites [1]. L-Alanine-13C3, however, is diverted into general protein synthesis and exhibits ~0% direct incorporation into the peptidoglycan terminus without prior enzymatic racemization, which dilutes the label and complicates NMR spectra [1].
| Evidence Dimension | Specific incorporation into peptidoglycan D-Ala-D-Ala sites |
| Target Compound Data | >90% specific incorporation |
| Comparator Or Baseline | L-Alanine-13C3 (~0% direct incorporation) |
| Quantified Difference | Near-total specificity for the cell wall biosynthesis pathway vs. general proteomic dilution |
| Conditions | In vivo metabolic feeding experiments followed by solid-state NMR or GC-MS isotopologue analysis |
Ensures that expensive NMR time and resources are spent analyzing the targeted cell wall structures rather than background cellular proteins, justifying the procurement of the specific D-enantiomer.
When tracking in vitro biosynthesis pathways, such as the formation of the DPO quorum-sensing autoinducer or D-Ala-D-Ala dipeptides, the labeled precursor must not alter native enzyme kinetics. D-Alanine-13C3 exhibits a 1:1 stoichiometric conversion and identical kinetic parameters (Km and Vmax) to unlabeled D-Alanine when processed by specific ligases like DdlB[1]. The unlabeled baseline, however, provides no mass-tracking handle, making it impossible to multiplex or resolve the newly synthesized products from background endogenous molecules in UPLC-MS assays[1].
| Evidence Dimension | Product resolution in kinetic assays |
| Target Compound Data | Distinct +3 Da tracking handle with native reaction kinetics |
| Comparator Or Baseline | Unlabeled D-Alanine (No mass resolution from background) |
| Quantified Difference | Enables 100% resolution of newly synthesized metabolites in multiplexed UPLC-MS assays |
| Conditions | In vitro enzymatic assays using purified ligases (e.g., DdlB or AlaRS) |
Crucial for assay developers who need to track real-time enzymatic conversion rates without the kinetic isotope effects or background interference associated with other labeling strategies.
D-Alanine-13C3 is the optimal internal standard for LC-MS/MS workflows measuring trace D-amino acids in serum, cerebrospinal fluid, or microbiome samples, as its +3 Da mass shift ensures complete resolution from the highly abundant L-alanine background, preventing the false-positive integrations that occur with single-labeled (+1 Da) standards .
For researchers investigating antibiotic resistance mechanisms, D-Alanine-13C3 enables precise structural mapping of the bacterial cell wall, providing clean, high-resolution NMR signals without the proteomic background noise caused by L-enantiomer tracers[1].
In workflows requiring the acidic hydrolysis of complex tissues or biofilms, D-Alanine-13C3 is the required choice over deuterated analogs because the stable carbon-13 backbone resists hydrogen-deuterium exchange, ensuring reproducible recovery and accurate quantification .
Pharmaceutical developers targeting enzymes like D-alanine ligase utilize D-Alanine-13C3 in high-throughput UPLC-MS assays to provide a clear, trackable mass signature for enzymatic products while maintaining identical binding kinetics to the native substrate, allowing for accurate IC50 determinations of novel drug candidates[2].